1,6-Dioxo-N,N,N,8-tetramethyl-2,7-dioxaspiro(4.4)nonane-3-methanaminium bromide

Catalog No.
S14327027
CAS No.
66223-19-6
M.F
C12H20BrNO4
M. Wt
322.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Dioxo-N,N,N,8-tetramethyl-2,7-dioxaspiro(4.4)n...

CAS Number

66223-19-6

Product Name

1,6-Dioxo-N,N,N,8-tetramethyl-2,7-dioxaspiro(4.4)nonane-3-methanaminium bromide

IUPAC Name

trimethyl-[(8-methyl-1,6-dioxo-2,7-dioxaspiro[4.4]nonan-3-yl)methyl]azanium;bromide

Molecular Formula

C12H20BrNO4

Molecular Weight

322.20 g/mol

InChI

InChI=1S/C12H20NO4.BrH/c1-8-5-12(10(14)16-8)6-9(17-11(12)15)7-13(2,3)4;/h8-9H,5-7H2,1-4H3;1H/q+1;/p-1

InChI Key

QYGLHYNKSJOLMD-UHFFFAOYSA-M

Canonical SMILES

CC1CC2(CC(OC2=O)C[N+](C)(C)C)C(=O)O1.[Br-]

1,6-Dioxo-N,N,N,8-tetramethyl-2,7-dioxaspiro(4.4)nonane-3-methanaminium bromide is a complex organic compound characterized by its unique spirocyclic structure. The molecular formula of this compound is C12H20BrNO4C_{12}H_{20}BrNO_4 with a molecular weight of approximately 304.20 g/mol. The compound features a dioxaspiro structure, which incorporates two carbonyl groups (dioxo) and a methanaminium group, contributing to its distinctive chemical properties and potential applications in various fields.

The reactivity of 1,6-Dioxo-N,N,N,8-tetramethyl-2,7-dioxaspiro(4.4)nonane-3-methanaminium bromide is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The methanaminium group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Condensation Reactions: The carbonyl groups can undergo condensation reactions with alcohols and amines, forming larger molecular structures.
  • Redox Reactions: The presence of the dioxo groups makes this compound susceptible to redox reactions, particularly in the presence of reducing agents.

The synthesis of 1,6-Dioxo-N,N,N,8-tetramethyl-2,7-dioxaspiro(4.4)nonane-3-methanaminium bromide can be achieved through several methods:

  • Multi-step Synthesis:
    • Starting from commercially available precursors, the synthesis may involve multiple steps including cyclization and functionalization to introduce the dioxaspiro framework.
    • Specific reagents such as bromides or amines are used to form the final product.
  • One-pot Synthesis:
    • A more efficient approach may involve a one-pot synthesis where all reactants are combined simultaneously under controlled conditions to yield the desired compound directly.

The unique structure of 1,6-Dioxo-N,N,N,8-tetramethyl-2,7-dioxaspiro(4.4)nonane-3-methanaminium bromide lends itself to various applications:

  • Pharmaceuticals: Potential use in drug development due to its unique chemical properties.
  • Material Science: As a building block in polymer chemistry or as an additive in material formulations.
  • Agricultural Chemicals: Possible applications in agrochemicals for pest control or as growth regulators.

Several compounds share structural similarities with 1,6-Dioxo-N,N,N,8-tetramethyl-2,7-dioxaspiro(4.4)nonane-3-methanaminium bromide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2,2,7,7-Tetramethyl-1,6-dioxaspiro[4.4]nonaneC11H18O2C_{11}H_{18}O_2Lacks the methanaminium group; simpler structure
1,6-Dioxo-N,N,N-trimethyl-2,7-dioxaspiro[4.4]nonaneC12H19NO4C_{12}H_{19}NO_4Similar dioxaspiro framework; different nitrogen substitution
1,6-Dioxa-2,7-diazaspiro[4.4]nona-2,7-dieneC12H16N2O2C_{12}H_{16}N_2O_2Contains diaza instead of dioxo; different reactivity

Uniqueness: The presence of both dioxo and methanaminium functionalities in 1,6-Dioxo-N,N,N,8-tetramethyl-2,7-dioxaspiro(4.4)nonane-3-methanaminium bromide distinguishes it from similar compounds. This combination may enhance its reactivity and potential biological activity compared to others.

Hydrogen Bond Acceptor Count

5

Exact Mass

321.05757 g/mol

Monoisotopic Mass

321.05757 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types